2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2O3/c20-16-4-2-1-3-13(16)10-18(24)22-7-8-23-11-14-9-15(21)5-6-17(14)26-12-19(23)25/h1-6,9H,7-8,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHASNJERMUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by the formation of the oxazepine ring through cyclization reactions involving appropriate precursors. The final step involves the acylation of the intermediate to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a compound with a different substituent in place of the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. For instance, synthesized derivatives showed limited antimicrobial activity against certain bacterial strains, suggesting potential for further development in antimicrobial therapies .
Antiproliferative Effects
Research indicates that the compound may possess antiproliferative properties. In vitro studies have reported IC50 values for cell growth inhibition, highlighting its potential as an anticancer agent. For example, compounds structurally similar to the target compound have shown significant inhibition of cancer cell lines .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds like 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide may modulate inflammatory responses. Studies focusing on cytokine production have indicated that similar compounds can reduce levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and fluoro-oxo-dihydrobenzo oxazepinyl groups may play a role in binding to these targets, while the acetamide moiety could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Research Findings and Data Tables
Crystallographic and Bond-Length Comparisons
Critical bond lengths and angles from crystallographic studies:
Implications :
- The lack of dihedral angle data for the target compound highlights a research gap; however, the benzooxazepin ring likely imposes greater torsional strain than simpler analogues.
Biological Activity
The compound 2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈BrFNO₂
- Molecular Weight : 373.25 g/mol
- Key Functional Groups :
- Bromophenyl group
- Oxazepin moiety
- Acetamide group
The presence of the bromine atom and the fluorine atom suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds containing oxazepin structures often exhibit significant interactions with various receptors, particularly in the central nervous system (CNS). The proposed mechanism of action for this compound involves:
- Serotonin Receptor Modulation : Similar compounds have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety disorders .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
Antidepressant Effects
A series of studies have demonstrated that oxazepin derivatives can exhibit antidepressant-like effects. For instance, compounds structurally related to the target compound showed significant activity in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) in mice .
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | FST Immobility Time Reduction (%) |
|---|---|---|---|
| 8g | 17 | 0.71 | 50 |
| Target Compound | TBD | TBD | TBD |
Cytotoxic Activity
Preliminary cytotoxicity assays have indicated that similar compounds demonstrate efficacy against various cancer cell lines. For example, derivatives with electron-withdrawing groups showed enhanced cytotoxicity against A549 lung cancer cells with IC50 values as low as 7.82 μM .
Case Studies
-
Acute Myeloid Leukemia (AML) :
A study evaluated a series of compounds similar to the target compound for their ability to induce differentiation in AML cells. The results indicated that specific structural modifications led to improved activity against AML cell lines, suggesting a potential therapeutic application for the target compound in hematological malignancies . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of oxazepin derivatives in models of neurodegeneration. Compounds showed promising results in reducing neuronal death induced by toxic agents, highlighting their potential in treating neurodegenerative diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of any new drug candidate. Preliminary studies suggest that:
- Absorption : The compound exhibits moderate absorption rates when administered orally.
- Metabolism : Initial data indicate that metabolic stability is enhanced compared to earlier analogs.
- Toxicity : Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile at therapeutic doses.
Q & A
Q. Key Considerations :
- Optimize solvent polarity and catalyst loading to improve yields.
- Monitor reaction progress via TLC or HPLC to avoid over- or under-coupling.
How can researchers characterize the crystallographic and electronic properties of this compound?
Classification: Basic
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions). This reveals steric hindrance and packing stability .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm acetamide proton environments (δ ~2.0 ppm for CH₃CO) and bromophenyl aromatic signals.
- IR : Identify carbonyl stretches (C=O ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., EI-MS for fragmentation patterns) .
What mechanistic insights exist for palladium-catalyzed steps in its synthesis?
Classification: Advanced
Methodological Answer:
The Pd(dppf)Cl₂ catalyst facilitates oxidative addition of the bromophenyl group to Pd(0), followed by transmetallation with the boronate ester. Key steps include:
Oxidative Addition : Pd(0) inserts into the C–Br bond of the bromophenyl precursor.
Transmetallation : Boronate transfers the aryl group to Pd(II).
Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .
Q. Contradictions to Address :
- Varied yields (50–85%) may arise from competing side reactions (e.g., protodebromination). Use additives like tetrabutylammonium bromide to stabilize intermediates.
How do intermolecular interactions influence the compound’s solid-state properties?
Classification: Advanced
Methodological Answer:
- Hydrogen Bonding : N–H⋯O interactions form dimeric motifs (R²²(10) rings), stabilizing the crystal lattice .
- Steric Effects : Dihedral angles (e.g., 66.4° between bromophenyl and oxazepine rings) create torsional strain, affecting solubility and melting points .
- Weak Interactions : C–H⋯F and π–π stacking contribute to packing density, as seen in X-ray studies .
Q. Research Gap :
- Explore temperature-dependent crystallography to assess thermal expansion effects on packing.
Can computational modeling predict this compound’s bioactivity or reactivity?
Classification: Advanced
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., benzodiazepine receptors) using Schrödinger Suite or AutoDock. Focus on the oxazepine ring’s keto group for hydrogen-bond acceptor sites.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromophenyl for Suzuki cross-coupling) .
- MD Simulations : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility experiments.
Q. Limitations :
- Experimental validation is critical, as steric effects may diverge from in silico predictions.
How should researchers resolve contradictions in synthetic yields or characterization data?
Classification: Advanced
Methodological Answer:
- Yield Discrepancies : Compare Pd-catalyzed vs. carbodiimide routes. Lower yields in Pd systems may stem from catalyst poisoning; characterize residual Pd via ICP-MS.
- Spectral Anomalies : For unexpected NMR shifts, check for rotamers (amide bond rotation) or paramagnetic impurities .
- Crystallization Variability : Slow evaporation (vs. rapid cooling) may yield different polymorphs. Use PXRD to confirm phase purity .
What strategies optimize the compound’s stability under experimental conditions?
Classification: Advanced
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent bromophenyl photodegradation.
- Hydrolytic Stability : Avoid aqueous basic conditions (pH >9) to prevent acetamide hydrolysis. Use anhydrous DMF or THF for reactions .
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>200°C typical for similar acetamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
